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Compound of Interest

Compound Name: Ano1-IN-2

Cat. No.: B15141482 Get Quote

CAS Number: 637314-12-6

For research use only.

This technical guide provides an in-depth overview of Ano1-IN-2, a selective inhibitor of the

Anoctamin-1 (ANO1) calcium-activated chloride channel. This document is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential and experimental applications of this compound.

Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-

activated chloride channel that plays a crucial role in various physiological processes, including

epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation

of ANO1 has been implicated in the pathophysiology of several diseases, including cancer,

where it is often overexpressed and contributes to tumor growth, proliferation, and metastasis.

[1][2] Ano1-IN-2 is a potent and selective small molecule inhibitor of ANO1, making it a

valuable tool for studying the function of this ion channel and for investigating its potential as a

therapeutic target.
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Property Value Reference

CAS Number 637314-12-6

Molecular Formula C16H14ClN3O2S2

Molecular Weight 379.88 g/mol

IC50 (ANO1) 1.75 µM

IC50 (ANO2) 7.43 µM

Supplier:

MedchemExpress.com

Mechanism of Action and Biological Activity
Ano1-IN-2 functions as a selective blocker of the ANO1 chloride channel. By inhibiting the flow

of chloride ions through the channel, Ano1-IN-2 can modulate the various cellular processes

that are dependent on ANO1 activity. The primary mechanism of action involves the direct

binding to the ANO1 protein, which leads to a conformational change that renders the channel

non-functional.

The biological activity of Ano1-IN-2 has been primarily characterized by its anti-cancer

properties. Studies have shown that Ano1-IN-2 strongly suppresses the proliferation of

glioblastoma cells. Furthermore, inhibition of ANO1 by compounds like Ano1-IN-2 has been

shown to inhibit cell migration and invasion in various cancer cell lines.

Signaling Pathways
ANO1 is known to modulate several key signaling pathways involved in cancer progression.

Inhibition of ANO1 by Ano1-IN-2 can therefore impact these pathways.
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Ano1-IN-2 inhibits ANO1, impacting multiple downstream oncogenic signaling pathways.

Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the effects of

Ano1-IN-2.

Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies described for assessing the effect of ANO1

inhibition on cancer cell proliferation.

Materials:

Glioblastoma cell lines (e.g., U-251 MG, U-87 MG)

Complete growth medium (e.g., DMEM with 10% FBS)
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Ano1-IN-2 stock solution (in DMSO)

Cell Counting Kit-8 (CCK-8)

96-well plates

Microplate reader

Procedure:

Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Prepare serial dilutions of Ano1-IN-2 in a complete growth medium. A vehicle control

(DMSO) should also be prepared.

Remove the medium from the wells and add 100 µL of the Ano1-IN-2 dilutions or vehicle

control.

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Workflow for assessing cell proliferation using the CCK-8 assay.
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Cell Migration Assay (Boyden Chamber)
This protocol is a general guideline for a Boyden chamber assay to assess cell migration.

Materials:

Cancer cell lines

Serum-free medium

Medium with chemoattractant (e.g., 10% FBS)

Ano1-IN-2 stock solution (in DMSO)

Boyden chamber inserts (8 µm pore size)

24-well plates

Cotton swabs

Staining solution (e.g., Crystal Violet)

Microscope

Procedure:

Starve cells in a serum-free medium for 24 hours.

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

Resuspend starved cells in serum-free medium containing different concentrations of Ano1-
IN-2 or vehicle control.

Add the cell suspension to the upper chamber of the Boyden chamber inserts.

Incubate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.

Remove non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the insert.

Count the number of migrated cells in several microscopic fields.

Electrophysiology (Whole-Cell Patch-Clamp)
This is a generalized protocol for recording ANO1 currents using the whole-cell patch-clamp

technique.

Materials:

Cells expressing ANO1 (e.g., HEK293 cells transfected with ANO1)

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for pipettes

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10

HEPES, pH 7.4)

Intracellular solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, and

varying concentrations of free Ca2+ to activate ANO1, pH 7.2)

Ano1-IN-2 stock solution

Procedure:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

Fill the pipette with the intracellular solution.

Establish a giga-ohm seal with a cell expressing ANO1.

Rupture the cell membrane to achieve the whole-cell configuration.

Record baseline ANO1 currents activated by intracellular Ca2+. Currents can be elicited by

voltage steps or ramps.
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Perfuse the cell with an extracellular solution containing Ano1-IN-2 at the desired

concentration.

Record the effect of Ano1-IN-2 on the ANO1 currents.

Wash out the compound to observe the reversibility of the inhibition.

Conclusion
Ano1-IN-2 is a valuable pharmacological tool for investigating the physiological and

pathophysiological roles of the ANO1 chloride channel. Its selectivity and potency make it

particularly useful for studying the involvement of ANO1 in cancer and for exploring ANO1 as a

potential therapeutic target. The experimental protocols provided in this guide offer a starting

point for researchers to investigate the effects of Ano1-IN-2 in their specific models of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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